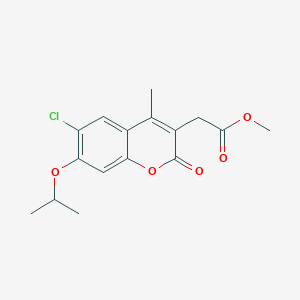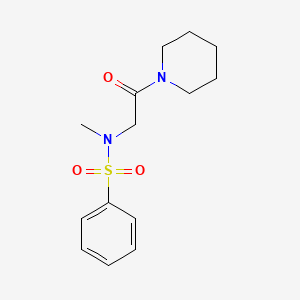![molecular formula C10H9Cl3N2O2 B5865548 N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide, commonly known as ATA, is a chemical compound that has been extensively studied for its potential use in scientific research. ATA is a white crystalline solid that is soluble in water and organic solvents. It has been found to have various biochemical and physiological effects, making it a promising tool for research in different fields.
Mécanisme D'action
The mechanism of action of ATA is not fully understood. However, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. ATA has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression.
Biochemical and Physiological Effects:
ATA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. ATA has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, ATA has been found to have neuroprotective effects, making it a promising tool for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ATA has several advantages as a tool for scientific research. It is readily available and relatively inexpensive. ATA is also stable and can be stored for long periods without degradation. However, ATA has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, ATA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ATA. One area of interest is the development of ATA-based drugs for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of interest is the study of ATA's mechanism of action, which could lead to the development of new drugs that target carbonic anhydrase and histone deacetylase. Additionally, ATA could be used as a tool for the study of gene expression and epigenetics.
Méthodes De Synthèse
The synthesis of ATA involves the reaction of N-(2-aminophenyl)acetamide with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields ATA as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
ATA has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, making it a promising tool for research in different fields. ATA has been used in the study of cancer, diabetes, and inflammation. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-6(16)14-7-4-2-3-5-8(7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEANZVFDYSMSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)



![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)


![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)